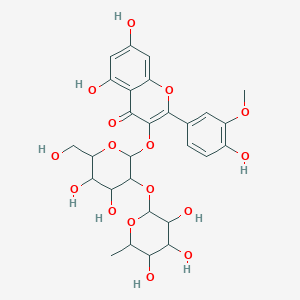

Isorhamnetin 3-neohesperidoside

Beschreibung

Eigenschaften

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLKSZBFIJJREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55033-90-4 | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 197 °C | |

| Record name | Calendoflavoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Raw Material Selection and Initial Processing

The extraction protocol begins with cattail pollen (Typha angustifolia), a natural source rich in Isorhamnetin-3-O-neohesperidoside. Approximately 25 parts by weight (pbw) of pollen are subjected to hydroalcoholic extraction using 60–90% ethanol (150–250 parts by volume) at 60–90°C for 0.5–1.5 hours. This step eliminates hydrophobic impurities while preserving the target glycoside’s structural integrity. Post-extraction, the supernatant is concentrated under reduced pressure to yield a thick paste (2.5–3.0 pbw), serving as the crude extract.

Silica Gel Chromatography for Primary Purification

The crude extract undergoes fractionation via dry column chromatography using 160–200 mesh silica gel. A ternary solvent system (ethyl acetate:methanol:water = 8:2:1) separates constituents into ten fractions, with the third and fourth fractions containing the highest Isorhamnetin-3-O-neohesperidoside concentration. This step achieves a 27.6% recovery rate (6.9 pbw from 25 pbw pollen) but requires careful solvent gradient optimization to avoid co-elution of structurally similar flavonoids.

Table 1: Key Parameters for Silica Gel Chromatography

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Silica gel mesh size | 160–200 | Improves resolution |

| Eluent ratio (EA:MeOH:H₂O) | 8:2:1 | Reduces band broadening |

| Column diameter:height | 1:5 | Enhances separation efficiency |

Secondary Purification with Sephadex LH-20

Final purification employs Sephadex LH-20 gel filtration, where the compound’s molecular weight and polarity differences from impurities are exploited. Using methanol as the mobile phase, fractions 8–10 yield 2.58 pbw of Isorhamnetin-3-O-neohesperidoside with 98.38% purity, as verified by HPLC (λ = 254 nm, acetonitrile-water mobile phase). The process’s scalability is limited by column dimensions (diameter:height = 1:20), necessitating iterative runs for industrial-scale production.

Enzymatic Synthesis via Three-Enzyme Cascade

Enzyme Selection and UDP-Rhamnose Regeneration

A groundbreaking approach utilizes recombinant Arabidopsis thaliana rhamnosyltransferase (78D1), Glycine max sucrose synthase (GmSUS), and UDP-rhamnose synthase (VvRHM-NRS) to synthesize Isorhamnetin-3-O-neohesperidoside from isorhamnetin. The UDP-rhamnose regeneration system circumvents stoichiometric cofactor use, reducing costs by 74% compared to traditional enzymatic methods.

Optimization of Reaction Conditions

Synergistic catalysis requires precise control of pH (7.5), temperature (25°C), and DMSO concentration (2% v/v). Elevated temperatures (>35°C) deactivate VvRHM-NRS, while excess DMSO (>15%) denatures 78D1. Under optimal conditions, the system achieves a titer of 231 mg/L with complete substrate conversion in 15 hours.

Table 2: Enzyme Ratios and Catalytic Efficiency

| Enzyme | Concentration (μg/mL) | Relative Activity (%) |

|---|---|---|

| 78D1 (rhamnosyltransferase) | 57 | 100 |

| GmSUS (sucrose synthase) | 50 | 83 |

| VvRHM-NRS (UDP-rhamnose synthase) | 375 | 68 |

Downstream Processing and Yield Analysis

Post-reaction, centrifugal filtration removes enzymes, while Amberlite XAD-16 resin isolates Isorhamnetin-3-O-neohesperidoside with 89% recovery. The final product exhibits 99.2% purity via LC-MS, surpassing phytochemical extracts in homogeneity but requiring specialized bioreactor setups.

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

The extraction method yields 10.3% (2.58 pbw from 25 pbw pollen) versus the enzymatic approach’s 92% molar conversion. However, the latter’s dependence on recombinant enzyme availability limits current industrial applicability.

Solvent and Energy Consumption

Phytochemical extraction consumes 3.2 L ethanol per gram of product, contrasted with the enzymatic method’s 0.8 L aqueous buffer. Energy input for silica gel activation (100–105°C for 1.5 hours) adds $12.50/g to extraction costs, while enzymatic synthesis incurs $18.20/g primarily from enzyme production.

Scalability and Regulatory Considerations

Silica gel-based methods are GRAS-certified for nutraceutical production but face challenges in solvent disposal. Enzymatic synthesis aligns with green chemistry principles but requires FDA approval for food/pharmaceutical use due to recombinant protein content.

Analyse Chemischer Reaktionen

Types of Reactions: Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed:

- Isorhamnetin 3-O-glucoside

- Isorhamnetin

- Quercetin

Wissenschaftliche Forschungsanwendungen

Chemical Applications

High-Performance Liquid Chromatography (HPLC) :

Isorhamnetin-3-O-neohesperidoside serves as a chemical marker in HPLC for the identification of flavonoids. This application is crucial for analyzing complex mixtures of plant extracts and ensuring the quality control of herbal products.

Biological Applications

Interaction with Human Intestinal Flora :

Research indicates that isorhamnetin-3-O-neohesperidoside interacts with human intestinal bacteria, leading to its metabolic conversion into bioactive aglycones such as isorhamnetin and quercetin. This metabolic profiling highlights its potential role in modulating gut health and influencing systemic bioavailability of flavonoids .

Medical Applications

Osteoclastogenesis and Bone Health :

Numerous studies have investigated the effects of isorhamnetin-3-O-neohesperidoside on osteoclastogenesis, particularly in relation to bone resorption processes. It has been shown to promote RANKL-induced osteoclastogenesis in vitro and enhance bone resorption in vivo, suggesting its potential as an adjuvant therapy for conditions like delayed tooth eruption . The compound activates signaling pathways involving NFATc1, p38, and AKT, which are critical for osteoclast differentiation and function .

Antioxidant and Anti-inflammatory Effects :

Isorhamnetin-3-O-neohesperidoside exhibits significant antioxidant properties, scavenging free radicals and inhibiting xanthine oxidase activity. These effects contribute to its potential therapeutic applications in managing oxidative stress-related diseases.

Industrial Applications

Natural Product Libraries :

In the pharmaceutical industry, isorhamnetin-3-O-neohesperidoside is utilized in the development of natural product libraries aimed at drug discovery. Its diverse biological activities make it a candidate for further exploration in the search for novel therapeutic agents.

Case Study 1: Osteoclastogenesis Regulation

A study demonstrated that treatment with isorhamnetin-3-O-neohesperidoside significantly increased the expression of osteoclast-specific genes (CTSK, V-ATPase d2, TRAP) in mouse bone marrow macrophages. The compound's effects were dose-dependent, indicating its potential utility in therapies targeting bone metabolism disorders .

Case Study 2: Metabolic Profiling

Another investigation focused on the metabolic pathways of isorhamnetin-3-O-neohesperidoside by human intestinal flora. This study revealed that the compound undergoes deglycosylation to form active metabolites that may exert beneficial health effects, highlighting its relevance in nutritional science and gut microbiome research .

Wirkmechanismus

Isorhamnetin 3-O-neohesperidoside exerts its effects through various molecular targets and pathways:

- Antioxidant Activity: It inhibits xanthine oxidase and scavenges superoxide radicals .

- Osteoclastogenesis: It promotes receptor activator of nuclear factor-kB ligand (RANKL)-induced osteoclastogenesis by upregulating the expression of osteoclast-specific genes such as cathepsin K, vacuolar-type H±ATPase d2, tartrate-resistant acid phosphatase, and nuclear factor of activated T-cells cytoplasmic 1 .

- Signaling Pathways: It activates NFATc1, p38, and AKT signaling pathways during osteoclastogenesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Isorhamnetin-3-O-neohespeidoside belongs to the flavonol glycoside class. Key analogues include:

Key Observations:

- Shared Aglycone: Both Isorhamnetin-3-O-neohespeidoside and Typhaneoside share the same aglycone (isorhamnetin) but differ in glycosylation (neohesperidoside vs. rutinoside). This structural variation influences solubility, bioavailability, and metabolic stability .

- Thermal Stability : Under heat (e.g., 210°C for 8 minutes), glycosides like Isorhamnetin-3-O-neohespeidoside decompose into their aglycone, isorhamnetin, which accumulates in processed materials .

- Quantitative Dominance: In Typha pollen, Typhaneoside is the most abundant flavonoid (>10 µg/g DW), followed by Isorhamnetin-3-O-neohespeidoside .

Bioactivity Comparison

- Antioxidant Capacity : Isorhamnetin-3-O-neohespeidoside and Typhaneoside exhibit comparable antioxidant activities, but their efficacy depends on glycosylation patterns. Rutin, a quercetin glycoside, is more widely studied for its superior radical-scavenging properties .

- Typhaneoside’s bioactivity in this context remains unexplored.

- Biosynthetic Pathways: CRISPR/Cas12a-mediated editing in grapevine cells increased Isorhamnetin-3-O-neohespeidoside accumulation, highlighting its role in flavonoid engineering .

Analytical and Pharmacological Considerations

Detection and Quantification

- HPLC Methods : Isorhamnetin-3-O-neohespeidoside is quantified using HPLC with diode array detection (DAD). Calibration curves show linearity (r² >0.99) with LOD and LOQ values of 0.05 µg/mL and 0.15 µg/mL, respectively .

- Thermal Degradation : Heating Typha pollen at 210°C for 7–8 minutes reduces glycoside content by >90%, emphasizing the need for controlled processing .

Biologische Aktivität

Isorhamnetin-3-O-neohesperidoside is a flavonoid glycoside that has garnered attention for its potential biological activities, particularly in the context of osteoclastogenesis and antioxidant properties. This article reviews various studies that elucidate the compound's effects on bone metabolism, antioxidant activity, and its metabolic pathways.

Chemical Structure and Metabolism

Isorhamnetin-3-O-neohesperidoside is derived from the flavonoid isorhamnetin, which is known for its health benefits. The compound undergoes metabolic transformations in the human body, primarily through intestinal bacteria. Studies have shown that it is deglycosylated to form isorhamnetin and subsequently demethylated to quercetin, which are both bioactive compounds with significant health implications .

1. Osteoclastogenesis and Bone Resorption

Recent research has highlighted the role of isorhamnetin-3-O-neohesperidoside in promoting osteoclastogenesis, which is critical for bone resorption. In vitro studies using mouse bone marrow macrophages (BMMs) demonstrated that treatment with this compound significantly increased the expression of osteoclast-specific genes such as:

- Cathepsin K (CTSK)

- Vacuolar-type H+-ATPase d2 (V-ATPase d2)

- Tartrate-resistant acid phosphatase (TRAP)

- Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1)

The upregulation of these genes indicates enhanced osteoclast formation and function, suggesting that isorhamnetin-3-O-neohesperidoside may serve as an adjuvant therapy for conditions associated with delayed intraosseous eruption .

Table 1: Effects on Osteoclast-Specific Gene Expression

| Concentration (μM) | NFATc1 | CTSK | V-ATPase d2 | TRAP |

|---|---|---|---|---|

| 1 | ↑ | ↑ | ↑ | ↑ |

| 5 | ↑ | ↑ | ↑ | ↑ |

| 25 | ↑ | ↑ | ↑ | ↑ |

| 50 | ↑ | ↑ | ↑ | ↑ |

↑ indicates significant upregulation compared to control.

2. Antioxidant Activity

Isorhamnetin-3-O-neohesperidoside has also been identified as a potent antioxidant. It exhibits strong inhibitory effects on xanthine oxidase and acts as a superoxide anion scavenger, thereby reducing oxidative stress in cellular environments. This antioxidant activity may contribute to its protective effects against oxidative damage and genotoxicity induced by various agents .

Case Studies

A notable study assessed the protective effects of isorhamnetin-3-O-neohesperidoside against aflatoxin B1-induced oxidative damage in rat models. The results indicated that the compound significantly mitigated oxidative stress markers and improved overall cellular health, reinforcing its potential as a therapeutic agent in oxidative stress-related conditions .

Mechanistic Insights

The mechanism by which isorhamnetin-3-O-neohesperidoside promotes osteoclastogenesis involves several signaling pathways:

- RANKL Pathway Activation : The compound enhances RANKL-induced signaling, activating p38 and AKT pathways crucial for osteoclast differentiation.

- NFATc1 Regulation : As a master regulator of osteoclastogenesis, NFATc1 levels were found to be elevated following treatment with isorhamnetin-3-O-neohesperidoside, indicating its role in promoting osteoclast formation .

Q & A

Basic Research Questions

What validated methods are used to quantify Isorhamnetin-3-O-neohespeidoside in plant extracts?

To quantify Isorhamnetin-3-O-neohespeidoside, researchers employ reverse-phase HPLC with UV detection (e.g., 280–320 nm). A validated protocol involves:

- Calibration curves using pure standards (≥98% purity, confirmed via NMR/MS) across a linear range (e.g., 0.1–100 µg/mL) .

- Sample preparation : Methanol/water (70:30 v/v) extraction under sonication, followed by centrifugation and filtration (0.22 µm membrane) to remove particulates .

- Quality control : Spiked recovery tests (80–120% recovery) and inter-day precision assessments (RSD <5%) to ensure reproducibility .

How is the structural integrity of Isorhamnetin-3-O-neohespeidoside confirmed in purified samples?

Structural confirmation requires a multi-technique approach:

- Chromatographic purity : HPLC retention time matching against certified reference materials (e.g., CAS 55033-90-4) .

- Spectroscopic analysis :

Advanced Research Questions

How can researchers address heterogeneity in pharmacological studies during meta-analyses?

Heterogeneity in antioxidant or anti-inflammatory studies (e.g., conflicting IC₅₀ values) requires:

- Statistical frameworks : Calculate I² (proportion of total variation due to heterogeneity) and H² (χ²/degrees of freedom) to quantify inconsistency .

- Subgroup analysis : Stratify data by experimental variables (e.g., cell type, assay duration, solvent used) to identify confounding factors .

- Sensitivity testing : Exclude outlier studies and re-analyze effect sizes to assess robustness .

What mechanistic strategies are recommended to study Isorhamnetin-3-O-neohespeidoside’s antioxidant activity?

To elucidate antioxidant pathways:

- ROS scavenging assays : Use DCFH-DA in cell models (e.g., HepG2 or RAW264.7 macrophages) with H₂O₂ or LPS-induced oxidative stress. Measure fluorescence intensity reduction .

- Enzymatic targets :

- Molecular docking : Simulate binding affinity to Keap1 or NF-κB using AutoDock Vina, validated with site-directed mutagenesis .

How can researchers optimize analytical methods for Isorhamnetin-3-O-neohespeidoside in complex matrices?

For biofluids or multi-component extracts:

- LC-MS/MS with internal standards : Use stable isotope-labeled analogs (e.g., deuterated isorhamnetin) or structural analogs (e.g., quercetin-3-O-rutinoside) to correct matrix effects .

- Method validation :

- Column optimization : Use C18 columns with 2.6 µm particle size for improved resolution in UPLC .

Data Contradiction Analysis

How to resolve discrepancies in reported bioactivity of Isorhamnetin-3-O-neohespeidoside across studies?

Contradictory results (e.g., variable IC₅₀ in antioxidant assays) may arise from:

- Experimental variables :

- Analytical limitations :

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.